![molecular formula C6H8N2O2 B2731278 N-(2-Cyanoethyl)oxazolidinone CAS No. 65195-19-9](/img/structure/B2731278.png)
N-(2-Cyanoethyl)oxazolidinone
Overview
Description
N-(2-Cyanoethyl)oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a promising candidate for drug development. In
Scientific Research Applications
Antibacterial Activity
N-(2-Cyanoethyl)oxazolidinone derivatives have shown promising antibacterial properties. Researchers have investigated their efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These compounds inhibit bacterial protein synthesis by targeting the ribosomal RNA subunit. Notably, Linezolid, the first approved drug containing an oxazolidinone ring, paved the way for further exploration in this field .
Antituberculosis Potential
N-(2-Cyanoethyl)oxazolidinones exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism involves inhibiting protein synthesis in the bacterial ribosome. These compounds hold promise as adjunct therapies for multidrug-resistant tuberculosis (MDR-TB) due to their unique mode of action .
Anticancer Applications
Researchers have explored N-(2-Cyanoethyl)oxazolidinone derivatives as potential anticancer agents. These compounds interfere with cancer cell growth by inhibiting protein synthesis. Their selectivity against cancer cells makes them attractive candidates for further development. Studies have investigated their effects on various cancer types, including breast, lung, and colon cancers .
Anti-Inflammatory Properties
N-(2-Cyanoethyl)oxazolidinones have demonstrated anti-inflammatory activity. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Further research is needed to elucidate their precise mechanisms and optimize their efficacy .
Neurological Disorders
Some studies suggest that N-(2-Cyanoethyl)oxazolidinone derivatives could play a role in neuroprotection. These compounds may enhance neuronal survival and reduce neuroinflammation. Researchers are investigating their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Metabolic Diseases
Exploration of N-(2-Cyanoethyl)oxazolidinones extends to metabolic disorders. These compounds may impact glucose metabolism, lipid homeostasis, and insulin sensitivity. Their potential as novel therapeutics for diabetes and obesity warrants further investigation .
For more in-depth information, you can refer to the review articles on this topic . Additionally, recent advances in the synthesis of 2-oxazolidinone frameworks through carbon dioxide fixation reactions are also worth exploring . Feel free to dive deeper into any of these areas! 😊
properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASRSOPJOTVLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanoethyl)oxazolidinone | |
CAS RN |
65195-19-9 | |
Record name | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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